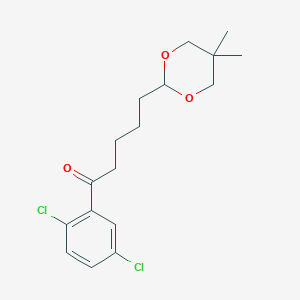
1,1-Dimethyl-3-(4-methylphenyl)thiourea
Vue d'ensemble
Description
“1,1-Dimethyl-3-(4-methylphenyl)thiourea” is an organosulfur compound . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis
Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They have been the subject of extensive study in coordination chemistry .Physical And Chemical Properties Analysis
The general structure of thiourea is SC(NH2)2 . The term “thioureas” is used for the class of compounds with the general formula (R1R2N)(R3R4N)C=S .Applications De Recherche Scientifique
Pharmacological Properties
Thioureas are known for their broad spectrum of promising pharmacological properties . They have been reported to exhibit varied biological activities such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
Organic Transformations
The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This makes them an attractive strategy for synthetic chemists to access heterocyclic cores .
Coordination Chemistry
Thioureas occupy a distinct position in coordination chemistry . Multiple binding sites make them flexible ligands for complexation with transition metals .
4. Ion Sensors and Transition Metal Extractors The presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors .
Corrosion Inhibitors
Thioureas have also emerged as attractive candidates in various fields such as corrosion inhibitors .
Molecular Electronics
Thioureas are known to play a promising role in the field of molecular electronics .
Covalent Organic Frameworks (COFs)
Thioureas have been used to construct COFs with thiourea linkages for the first time . This is regarded as an efficient method to modulate the corresponding properties of COFs .
Mécanisme D'action
Target of Action
1,1-Dimethyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, has been found to interact with several targets. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .
Mode of Action
The compound’s interaction with its targets leads to inhibition of these enzymes. For instance, it inhibits the action of α-amylase and α-glucosidase, enzymes that are involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially slow down the digestion of carbohydrates, which could be beneficial in managing conditions like diabetes .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate digestion pathway. Normally, α-amylase breaks down polysaccharides into oligosaccharides and disaccharides, which are further hydrolyzed by α-glucosidase into glucose molecules . By inhibiting these enzymes, 1,1-Dimethyl-3-(4-methylphenyl)thiourea can disrupt this pathway, leading to reduced glucose absorption .
Pharmacokinetics
The compound’s ability to inhibit key enzymes both in vitro and in vivo suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of 1,1-Dimethyl-3-(4-methylphenyl)thiourea’s action include the inhibition of key enzymes involved in carbohydrate digestion and neurotransmission . This can lead to reduced glucose absorption and altered neurotransmitter levels, which could have potential therapeutic implications .
Safety and Hazards
Orientations Futures
Thioureas have played their exceptional role in almost every branch of chemistry . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
Propriétés
IUPAC Name |
1,1-dimethyl-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPKSLOJQQWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351746 | |
| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(4-methylphenyl)thiourea | |
CAS RN |
2741-13-1 | |
| Record name | NSC202126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-3-(PARA-TOLYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)